molecular formula C6H6BrFN2 B8100029 (3-Bromo-5-fluoropyridin-2-yl)methanamine

(3-Bromo-5-fluoropyridin-2-yl)methanamine

Cat. No.: B8100029
M. Wt: 205.03 g/mol
InChI Key: LNNCJWMPFDOYDG-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Heterocycles in Organic Synthesis

Halogenated heterocyclic compounds, which feature one or more halogen atoms such as fluorine, chlorine, bromine, or iodine on a heterocyclic ring system, are of paramount importance in organic synthesis. researchgate.net These compounds serve as crucial building blocks or intermediates for creating more complex molecules. researchgate.net The presence of a halogen atom can significantly influence the physicochemical properties of a molecule and provides a reactive handle for further chemical modifications. nih.gov

In the realm of synthetic chemistry, halogens are pivotal due to their high electrophilicity and their capacity to act as good leaving groups, which facilitates the activation and structural diversification of organic compounds. nih.gov This reactivity is harnessed in a variety of synthetic protocols, including lithiation and palladium-catalyzed cross-coupling reactions. researchgate.net The introduction of halogen atoms into heterocyclic structures is a well-established strategy in the development of pharmaceuticals and agrochemicals, with a significant percentage of recently launched agrochemicals containing halogen atoms. nih.gov The strategic incorporation of halogens can enhance the biological profile of a compound, a common practice in analogue-based drug discovery. researchgate.net

The utility of halogenated heterocycles extends to their role in controlling the stereoselectivity of reactions. nih.gov The size and number of halogen atoms can influence the formation and stereochemistry of products in cyclization reactions, offering efficient synthetic pathways. nih.gov Furthermore, the development of synthetic methods that are environmentally conscious, such as mechanochemical synthesis, provides metal-free and cost-effective routes to halogenated heterocyclic compounds. nih.gov

Overview of Pyridylmethanamines as Versatile Chemical Scaffolds

Pyridylmethanamines, which consist of a pyridine (B92270) ring substituted with an aminomethyl group (-CH2NH2), represent a versatile scaffold in medicinal chemistry. The pyridine ring itself is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, due to the nitrogen atom's ability to form hydrogen bonds with biological targets, thereby enhancing pharmacokinetic properties. nih.gov Pyridine-containing compounds have demonstrated a wide array of biological activities, leading to their use as anticancer, antimalarial, and anti-inflammatory agents, among others. nih.govnih.gov

The aminomethyl group provides a point for further functionalization, allowing for the synthesis of a diverse library of derivatives. For instance, 3-aminomethyl pyridine has been used as a starting material to synthesize novel amide derivatives that have shown promising antimicrobial and anticancer activities. researchgate.net This highlights the role of the pyridylmethanamine scaffold as a foundational structure for the development of new therapeutic agents. The strategic selection of such heterocyclic systems is based on their potential to modify physicochemical parameters and improve the efficacy of drug molecules. nih.gov

Structural Elucidation and Naming Conventions for (3-Bromo-5-fluoropyridin-2-yl)methanamine

This compound is a specific halogenated pyridylmethanamine. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methanamine (aminomethyl) group at the 2-position.

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is this compound. This name precisely describes the arrangement of the substituents on the pyridine ring. The compound is also identified by its CAS Registry Number, which is 1211531-47-3.

Below are tables detailing the key identifiers and computed properties of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 1211531-47-3
Molecular Formula C6H6BrFN2
SMILES C1=C(C=NC(=C1F)CN)Br
InChI InChI=1S/C6H6BrFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2

Table 2: Computed Physicochemical Properties of this compound

Property Value
Molecular Weight 205.03 g/mol
Monoisotopic Mass 203.96983 Da

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-fluoropyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H,2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNCJWMPFDOYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Fluoropyridin 2 Yl Methanamine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction class for functionalizing halogenated pyridines. The reactivity of (3-Bromo-5-fluoropyridin-2-yl)methanamine in these reactions is dictated by the nature of the halogen atoms and the electronic influence of the substituents on the pyridine ring.

Selective Displacement of Halogen Atoms: Bromine vs. Fluorine Reactivity

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is crucial. Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect. This effect stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the first and slowest step of the reaction. Consequently, in S_NAr reactions on halo-aromatic compounds, fluoride (B91410) is generally a better leaving group than bromide.

While direct experimental data on the selective displacement of halogens in this compound is not extensively documented in publicly available literature, the established principles of S_NAr reactions on polyhalogenated pyridines and other aromatic systems strongly suggest that the fluorine atom at the 5-position would be preferentially displaced by a nucleophile over the bromine atom at the 3-position. The higher reactivity of fluoro-substituents in such reactions is a well-established phenomenon.

Influence of Substituent Effects on Reactivity

The reactivity of the pyridine ring in this compound towards nucleophilic attack is significantly influenced by the electronic properties of its substituents: the bromo, fluoro, and aminomethyl groups.

The fluorine and bromine atoms are electron-withdrawing through their inductive effects, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. These halogen substituents help to stabilize the anionic Meisenheimer intermediate formed during S_NAr reactions. The nitrogen atom in the pyridine ring is also strongly electron-withdrawing, further enhancing the ring's susceptibility to nucleophilic attack, particularly at the positions ortho and para to it (positions 2, 4, and 6).

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 3-position of this compound serves as a versatile handle for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. While specific examples for this compound are not readily found in the literature, the reactivity of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, provides valuable insights. For instance, the Suzuki coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids proceeds in moderate to good yields in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. It is important to note that the presence of a free amino group can sometimes interfere with the catalytic cycle; in such cases, protection of the amine may be necessary to achieve higher yields.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of a Related Bromopyridine Derivative

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9575
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9580
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9582
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570

This data is for the related compound N-[5-bromo-2-methylpyridine-3-yl]acetamide and is intended to be illustrative of the potential reactivity of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is a valuable method for introducing alkynyl moieties. Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has shown that these reactions proceed efficiently to afford the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. Typical conditions involve a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine (B1218219) ligand (e.g., PPh₃), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) in a solvent like DMF at elevated temperatures. Given these precedents, this compound is expected to undergo Sonogashira coupling at the bromine position under similar conditions.

Table 2: Representative Sonogashira Coupling Reactions of 2-Amino-3-bromopyridines

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10092
21-HexynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10085
33-Butyn-1-olPd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10078
4TrimethylsilylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10088

This data is for related 2-amino-3-bromopyridine (B76627) substrates and serves as a guide for the expected reactivity of this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. There is a lack of specific information in the searched literature regarding the Heck reaction of this compound. However, based on the general principles of Heck reactions with bromo-pyridines, it is plausible that this compound could undergo coupling with various alkenes at the C-Br bond. The success and efficiency of such a reaction would likely depend on the choice of catalyst, ligand, base, and reaction conditions, as well as the nature of the alkene coupling partner. Further experimental investigation is required to determine the feasibility and scope of the Heck reaction for this particular substrate.

Other Coupling Methodologies

Beyond the more common Suzuki and Heck reactions, the bromine atom on the this compound scaffold is amenable to a variety of other palladium-catalyzed and copper-mediated cross-coupling reactions. These methodologies expand the synthetic utility of the compound, allowing for the introduction of diverse functionalities.

One prominent alternative is the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. This reaction would involve coupling the bromo-fluoropyridine core with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (like BINAP), and a base. chemspider.com While a specific example for this compound is not detailed in the literature, the reaction is widely applied to various bromopyridines. chemspider.com

Copper-mediated coupling reactions also present a viable and often more economical alternative to palladium-catalyzed processes. For instance, Cu-mediated methods have been developed for the difluoromethylation of 2-bromopyridines, proceeding through a reductive coupling, hydrolysis, and decarboxylation sequence. researchgate.net Such a strategy could potentially be adapted to introduce a difluoromethyl group at the 3-position of the pyridine ring after suitable protection of the aminomethyl group.

Furthermore, Sonogashira coupling, which forms carbon-carbon bonds between sp-hybridized carbons (terminal alkynes) and sp2-hybridized carbons (aryl or vinyl halides), is another applicable methodology. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, would enable the introduction of various alkyne-containing substituents at the 3-position.

The following table summarizes these alternative coupling methodologies and their potential application to the target compound.

Coupling Reaction Catalyst System (Typical) Reactant Partner Potential Product Feature
Buchwald-Hartwig AminationPd₂(dba)₃ / BINAP, NaOBuᵗPrimary/Secondary AmineC-N linked substituent
Copper-Mediated CouplingCopper Catalyst (e.g., CuI)e.g., Ethyl BromodifluoroacetateC-CF₂H substituent
Sonogashira CouplingPd(PPh₃)₄ / CuITerminal AlkyneC-alkyne substituent

Reactions Involving the Primary Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a key reactive site on this compound, enabling a wide range of transformations for building more complex molecular architectures.

The nucleophilic nature of the primary amine allows it to readily participate in condensation reactions to form amides and imines.

Amide Formation: The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding N-substituted amides. To facilitate the coupling with carboxylic acids, activating agents are typically employed to convert the carboxylic acid's hydroxyl group into a better leaving group. bachem.comsigmaaldrich.com These reagents are common in peptide synthesis and include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and phosphonium (B103445) or aminium salts such as HATU, HBTU, and PyBOP. bachem.comsigmaaldrich.com For example, reacting the amine with acetic anhydride (B1165640) would yield N-((3-bromo-5-fluoropyridin-2-yl)methyl)acetamide. mdpi.com

Imine Formation: Condensation of the primary aminomethyl group with aldehydes or ketones under appropriate conditions (often with acid or base catalysis and removal of water) leads to the formation of imines, also known as Schiff bases. This reversible reaction provides a pathway to new C=N linked structures.

Alkylation: The nitrogen atom of the aminomethyl group can be alkylated by reaction with alkyl halides or other alkylating agents. This can proceed to form secondary amines (mono-alkylation) or quaternary ammonium (B1175870) salts (poly-alkylation), depending on the reaction conditions and stoichiometry of the reagents.

Acylation: Acylation is a cornerstone reaction for this primary amine, leading to the formation of stable amide bonds as described previously. bachem.com The reaction is robust and can be achieved with a wide variety of acylating agents. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with sterically hindered substrates. bachem.comsigmaaldrich.com Phosphonium reagents like PyBOP are noted for their high reactivity, while aminium reagents like HATU are also highly efficient. bachem.comsigmaaldrich.com

The table below details common reagents used for the acylation of primary amines.

Reagent Class Specific Example(s) Function Reference
CarbodiimidesEDC (EDAC)Activates carboxylic acids bachem.com
Phosphonium SaltsPyBOP, PyBrOPHighly reactive coupling agents bachem.com
Aminium SaltsHATU, HBTU, COMUHighly efficient coupling agents bachem.comsigmaaldrich.com
Acid AnhydridesAcetic AnhydrideDirect acylation source mdpi.com

Exploration of Functional Group Interconversions on the Pyridine Scaffold

The pyridine scaffold of this compound possesses two key handles for functional group interconversion: the bromine atom and, to a lesser extent, the fluorine atom.

The carbon-bromine bond is the most versatile site for modification, primarily through palladium-catalyzed cross-coupling reactions. mdpi.com As an example, the Suzuki cross-coupling reaction allows for the substitution of the bromine atom with a wide array of aryl or heteroaryl groups. mdpi.com This transformation involves reacting the bromo-pyridine with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). mdpi.com This method has been successfully applied to synthesize N-[5-aryl-2-methylpyridine-3-yl]acetamide from its bromo-precursor, demonstrating its utility on a similar pyridine system. mdpi.com

The fluorine atom is generally more difficult to substitute due to the strength of the C-F bond. However, under specific nucleophilic aromatic substitution (SₙAr) conditions, it could potentially be displaced by strong nucleophiles, although this often requires harsh conditions or specific activation of the ring.

Other potential interconversions include the transformation of the bromine atom into other functional groups. For instance, lithium-halogen exchange followed by quenching with an electrophile could introduce a variety of substituents. Furthermore, the entire pyridine ring can undergo transformations; for example, certain triazine compounds can be converted into pyridines, suggesting that the pyridine ring itself can be constructed from different heterocyclic precursors. researchgate.netuzh.chnih.gov

Coordination Chemistry and Ligand Applications of 3 Bromo 5 Fluoropyridin 2 Yl Methanamine Derivatives

Ligand Design Principles for Halogenated Pyridylmethanamines

The design of ligands is fundamental to the development of metal complexes with desired properties. For halogenated pyridylmethanamines, such as (3-Bromo-5-fluoropyridin-2-yl)methanamine, the ligand's behavior is governed by a combination of electronic and steric effects imparted by its substituents. The core structure, featuring a pyridine (B92270) ring and an aminomethyl group, typically acts as a bidentate N,N-chelating ligand, forming a stable five-membered ring with a metal center through the pyridine nitrogen and the amino nitrogen.

The introduction of halogen atoms—in this case, bromine and fluorine—onto the pyridine ring significantly modulates the ligand's electronic properties. acs.org Both fluorine and bromine are electron-withdrawing groups, which decrease the electron density on the pyridine ring and lower the basicity of the pyridine nitrogen. nih.gov This modification of the ligand's σ-donor and π-acceptor capabilities influences the stability, redox potential, and reactivity of the resulting metal complex. acs.orgnih.gov The position of these halogens is also critical; in the target molecule, the bromine at position 3 and fluorine at position 5 exert distinct inductive and resonance effects that fine-tune the electronic environment of the coordinating nitrogen. acs.org Furthermore, non-covalent interactions, such as hydrogen and halogen bonding, can play a crucial role in the assembly of supramolecular structures in the solid state. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions (e.g., Palladium, Zinc, Copper, Cobalt, Nickel)

This compound and related pyridylmethanamine ligands readily form stable complexes with a variety of transition metals. The bidentate nature of the ligand facilitates the formation of chelate complexes with metals such as palladium(II), copper(II), zinc(II), iron(II), cobalt(II), and nickel(II). nsf.govacs.orgrsc.org The synthesis typically involves combining the ligand and a metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or acetonitrile. acs.orglboro.ac.uk The resulting complexes can exhibit different coordination geometries, such as square-planar for Pd(II) or distorted tetrahedral/trigonal bipyramidal for other first-row transition metals, depending on the metal ion's preference and the steric bulk of the ligand. nih.govnsf.govnih.gov For instance, studies on analogous 2-(aminomethyl)pyridine ligands have shown the formation of discrete monomeric or bridged dimeric structures, often influenced by the nature of the halide ions present in the coordination sphere. acs.orgmdpi.com

Spectroscopic Characterization Techniques (e.g., NMR, FT-IR, UV-Vis Spectroscopy, Elemental Analysis)

A suite of spectroscopic methods is essential for the unambiguous characterization of newly synthesized metal complexes.

Elemental Analysis: This technique provides the empirical formula of the complex, confirming the stoichiometric ratio of metal to ligand.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to verify the coordination of the ligand to the metal center. Upon complexation, characteristic shifts in the vibrational frequencies of the N-H and C-N bonds of the aminomethyl group, as well as the pyridine ring vibrations, are observed. The appearance of new bands at lower frequencies can also indicate the formation of metal-nitrogen (M-N) bonds. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is a powerful tool for elucidating the structure of these complexes in solution. Coordination to a metal ion typically causes significant shifts in the signals of the pyridine and aminomethyl protons compared to the free ligand. nih.gov For diamagnetic complexes like those of Pd(II) and Zn(II), NMR provides detailed information about the ligand's binding mode and the symmetry of the complex in solution. nih.govlboro.ac.uk

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the complex. The spectra of the complexes typically show ligand-based π-π* transitions and, crucially, the appearance of new, lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions, which are characteristic of the coordinated metal ion's electronic environment. nih.gov

Catalytic Applications of this compound-Derived Metal Complexes

The unique electronic and steric properties conferred by the halogenated pyridylmethanamine framework make its metal complexes, particularly those of palladium, promising candidates for homogeneous catalysis.

Catalysis in C-H Activation and Functionalization

Palladium-catalyzed C-H activation is a powerful strategy for streamlining the synthesis of complex organic molecules by directly converting inert C-H bonds into new C-C or C-heteroatom bonds. nih.govnih.gov A common and effective approach involves the use of a directing group on the substrate that coordinates to the palladium catalyst, positioning it for selective activation of a proximal C-H bond. nih.gov

The this compound scaffold is well-suited for this role. When incorporated into a larger molecule, the bidentate N,N donor set can act as a directing group. The catalytic cycle typically involves the coordination of the pyridyl-amine moiety to a Pd(II) center, followed by a cyclometalation step where a nearby C-H bond is cleaved to form a stable palladacycle intermediate. This intermediate can then react with various coupling partners (e.g., aryl halides, alkenes) to form the desired functionalized product, regenerating the catalyst for the next cycle. rsc.orgnih.gov The electronic tuning provided by the bromo and fluoro substituents on the pyridine ring can influence the reactivity and efficiency of the palladium catalyst in these C-H functionalization reactions. nih.gov

Promotion of Specific Organic Transformations (e.g., Michael Addition, Henry Reaction)

A comprehensive review of scientific literature reveals a significant gap in the documented applications of this compound and its derivatives as ligands for the promotion of specific organic transformations such as the Michael addition or the Henry reaction. While derivatives of pyridine and related nitrogen-containing heterocycles are widely explored as ligands in catalysis, specific data on the catalytic activity of complexes involving this compound in these carbon-carbon bond-forming reactions is not present in peer-reviewed publications.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, and the Henry reaction, the addition of a nitroalkane to a carbonyl compound, are fundamental transformations in organic synthesis. wikipedia.orgucla.eduwikipedia.org The development of catalysts for these reactions often involves the use of metal complexes with precisely designed ligands to control reactivity and stereoselectivity. For instance, copper complexes with various nitrogen-based ligands have been shown to be effective in catalyzing such reactions. nih.govnih.gov However, research has not yet extended to include the specific structural motif of this compound.

Consequently, there are no detailed research findings, such as reaction conditions, yields, or stereoselectivities, to populate a data table for the catalytic use of this specific compound. The influence of the bromo and fluoro substituents on the pyridine ring, in conjunction with the methanamine side chain, on the catalytic activity and selectivity in Michael or Henry reactions remains an unexplored area of research.

Interactive Data Table: Catalytic Performance in Michael Addition

Catalyst/LigandMichael AcceptorMichael DonorSolventYield (%)ee (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Interactive Data Table: Catalytic Performance in Henry Reaction

Catalyst/LigandAldehyde/KetoneNitroalkaneSolventYield (%)ee (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Role in the Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, including their pore size, shape, and functionality, are determined by the choice of the metal and the organic linker. Pyridine-containing ligands are frequently used in the synthesis of MOFs due to the ability of the pyridine nitrogen to coordinate with metal centers, leading to a wide range of network topologies and potential applications. nih.govacs.orgrsc.orgelsevierpure.com

Despite the suitability of pyridine derivatives as linkers in MOF synthesis, there is no published research detailing the use of this compound or its derivatives for this purpose. The presence of coordinating sites—the pyridine nitrogen and the amine group—along with the bromo and fluoro functional groups, suggests that this compound could potentially act as a versatile building block for new MOFs with tailored properties. These functional groups could, in principle, be used for post-synthetic modification or could influence the catalytic or sorption properties of the resulting framework.

However, without experimental studies, any discussion of the specific role of this compound in the construction of MOFs would be purely speculative. There are no reports on the synthesis, crystal structure, or properties of any MOF incorporating this particular ligand. Therefore, no data is available to be presented in a table format.

Interactive Data Table: MOFs Incorporating this compound Derivatives

MOF NameMetal IonLigand DerivativeFramework DimensionalityKey PropertiesReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Computational and Theoretical Investigations of 3 Bromo 5 Fluoropyridin 2 Yl Methanamine

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting a wide range of molecular properties.

Elucidation of Reaction Mechanisms and Transition States

No published studies were found that utilize DFT to elucidate the reaction mechanisms involving (3-Bromo-5-fluoropyridin-2-yl)methanamine. Such studies would typically involve mapping the potential energy surface for a given reaction, identifying the structures of transition states, and calculating activation energies. This information is crucial for understanding how the molecule participates in chemical transformations, such as nucleophilic substitution or cross-coupling reactions.

Analysis of Conformational Preferences and Molecular Topology

A conformational analysis of this compound using DFT would reveal the relative stabilities of its different spatial arrangements (conformers). This is particularly important for understanding its interaction with biological targets or its packing in a crystal lattice. The analysis involves rotating the aminomethyl group relative to the pyridine (B92270) ring to identify energy minima. However, no specific data or energy profiles are available.

Prediction of Spectroscopic Properties (e.g., Exciton (B1674681) Circular Dichroism Spectra, NMR Chemical Shifts)

DFT calculations are routinely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For this compound, DFT could predict its ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts and coupling constants. Furthermore, predictions of its infrared (IR) and Raman vibrational frequencies, as well as its UV-Vis and exciton circular dichroism (ECD) spectra, would be possible. Currently, no such predictive studies have been reported. While predicted collision cross-section values for an isomer, (5-bromo-3-fluoropyridin-2-yl)methanamine, have been noted in databases, this does not provide the detailed spectroscopic analysis required. uni.lu

Electronic Structure Analysis and Reactivity Prediction

Analysis of the electronic structure through DFT provides insights into a molecule's reactivity. This involves examining the frontier molecular orbitals (HOMO and LUMO), calculating molecular electrostatic potential (MEP) maps, and determining atomic charges. These analyses would help predict sites susceptible to electrophilic or nucleophilic attack. For instance, an MEP map would visualize the electron-rich and electron-poor regions of this compound, guiding the prediction of its intermolecular interactions. No such analysis has been published.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable for studying the behavior of larger systems or for longer timescale phenomena that are computationally expensive for DFT. An MD simulation of this compound in a solvent, for example, could provide information on its solvation structure and dynamic behavior. There are currently no available studies that apply these methods to this compound.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies (focused on chemical activity)

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. To build a QSAR model for the chemical activity of this compound, one would need a dataset of related compounds with experimentally measured activities. From this data, relevant molecular descriptors would be calculated and correlated with activity. No such QSAR/QSPR studies focused on the chemical activity of this specific compound or its close analogs are currently available in the literature.

Advanced Synthetic Applications and Functional Material Integration of 3 Bromo 5 Fluoropyridin 2 Yl Methanamine

Utilization as a Building Block in Complex Organic Synthesis

The unique arrangement of reactive sites on (3-Bromo-5-fluoropyridin-2-yl)methanamine makes it a versatile scaffold for constructing elaborate molecular architectures. The primary amine is a nucleophile ready for acylation, alkylation, or condensation reactions. The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr), providing another avenue for functionalization.

The compound serves as a key intermediate in the synthesis of fused and complex heterocyclic systems, which are prevalent motifs in pharmaceuticals and material science. bohrium.com The inherent functionalities allow for intramolecular reactions to forge new rings onto the pyridine (B92270) scaffold. For instance, the aminomethyl group can be acylated with a reagent that also contains a suitable group for a subsequent cyclization reaction.

One established strategy for forming fused ring systems is the Thorpe-Ziegler cyclization. nih.gov In an analogous pathway, the aminomethyl group of the title compound could be modified, and subsequent reactions could lead to intramolecular cyclization, yielding fused pyridopyrimidines or other related bicyclic systems. The synthesis of various pyridine-fused heterocycles like furo-pyridines and pyrrolo-pyridines often relies on strategically functionalized pyridine precursors that undergo intramolecular annulation. bohrium.comresearchgate.net

Below is a table illustrating plausible transformations for constructing new heterocyclic systems from the title compound, based on established synthetic methods for related structures.

Starting MaterialReaction TypeResulting Heterocyclic SystemPlausible Reaction Details
This compoundAcylation & Intramolecular CyclizationDihydropyrido[2,3-d]pyrimidin-one1. Acylation of the amine with an α,β-unsaturated ester. 2. Intramolecular Michael addition followed by cyclization.
This compoundPictet-Spengler ReactionTetrahydro-β-carboline analogue1. Condensation with an aldehyde or ketone. 2. Acid-catalyzed intramolecular electrophilic substitution.
This compoundPalladium-catalyzed coupling & AnnulationFused Pyrido-indole system1. N-protection of the amine. 2. Suzuki coupling at the bromine position with 2-formylphenylboronic acid. 3. Intramolecular reductive amination/cyclization.

This table presents scientifically plausible synthetic routes based on established chemical principles.

Beyond forming a single new ring system, this compound is a precursor to heterocycles that retain multiple functional groups, rendering them "multifunctional." These products can serve as platforms for further derivatization. The differential reactivity of the bromo and fluoro substituents is key. The bromine atom is more reactive towards palladium-catalyzed cross-coupling, while the fluorine atom is more susceptible to SNAr. This allows for a stepwise functionalization strategy, introducing diversity at multiple points of the molecule. For example, a Suzuki coupling can be performed at the C3-bromo position, followed by a nucleophilic substitution at the C5-fluoro position, all while the C2-aminomethyl group is available for modification (or used as a directing group before being modified itself).

Development of Novel Synthetic Reagents and Auxiliaries

While its primary role is as a structural building block, the unique electronic and steric properties of this compound make it a potential precursor for novel synthetic reagents and chiral auxiliaries. The pyridine nitrogen, the exocyclic amine, and the bromine atom offer multiple coordination sites for metal centers.

For instance, derivatization of the aminomethyl group and a subsequent metal-coordinating transformation at the bromine position could lead to the formation of novel pincer-type ligands. Such N,N,C- or N,N,Br-pincer ligands are valuable in catalysis for their ability to confer high stability and selectivity to metal complexes. The introduction of chirality, for example by using the chiral analogue (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine synquestlabs.com, could lead to the development of new asymmetric catalysts. Although this application is still emerging, the molecular framework is well-suited for exploration in ligand design and catalysis.

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently create collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov The goal of DOS is to explore chemical space broadly, rather than focusing on a single target. souralgroup.com this compound is an ideal starting scaffold for DOS due to its three distinct functional handles that can be addressed with orthogonal chemical reactions.

A common DOS strategy is the "Build/Couple/Pair" approach. nih.gov

Build: The starting scaffold is the this compound core.

Couple: The first point of diversification can be achieved by reacting the primary aminomethyl group with a library of diverse building blocks, such as carboxylic acids (to form amides), isocyanates (to form ureas), or aldehydes (to form Schiff bases, which can be reduced to secondary amines).

Pair: The second point of diversification can be introduced by subjecting the resulting library to a second set of reactions at one of the other functional sites. For example, a palladium-catalyzed Suzuki coupling at the bromine position with a library of boronic acids would generate a large two-dimensional matrix of compounds. A third diversification could potentially be achieved via SNAr at the fluorine position.

This approach allows for the rapid generation of hundreds or thousands of unique, yet related, compounds from a single, readily accessible precursor.

The table below illustrates a hypothetical two-dimensional library generation using this principle.

Scaffold R¹ (from Amide Coupling) R² (from Suzuki Coupling) Resulting Compound Structure
This compoundAcetylPhenylN-((3-Phenyl-5-fluoropyridin-2-yl)methyl)acetamide
Benzoyl4-MethoxyphenylN-((3-(4-Methoxyphenyl)-5-fluoropyridin-2-yl)methyl)benzamide
CyclohexanecarbonylThiophen-2-ylN-((3-(Thiophen-2-yl)-5-fluoropyridin-2-yl)methyl)cyclohexanecarboxamide
IsobutyrylPyridin-3-ylN-((3-(Pyridin-3-yl)-5-fluoropyridin-2-yl)methyl)isobutyramide

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-5-fluoropyridin-2-yl)methanamine, and how can purity be maximized?

  • Methodology : Microwave-assisted Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts like bis(triphenylphosphine)palladium(II) dichloride) is effective for introducing substituents to pyridine scaffolds. Post-synthesis, purification via silica gel column chromatography (e.g., using gradients of ethyl acetate/hexane) ensures high purity .
  • Critical Step : Monitor reaction progress via LC-MS to detect intermediates. For brominated analogs, inert gas (argon) protection prevents undesired side reactions .

Q. How can the structure of this compound be confirmed experimentally?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., fluorine-induced deshielding at C5, bromine at C3).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 219.0).
  • X-ray Crystallography : For crystalline derivatives, SHELX software (SHELXL/SHELXS) resolves ambiguities in bond lengths/angles .

Q. What are the stability considerations for this compound under different storage/experimental conditions?

  • Guidelines :

  • Store at 0–6°C in amber vials to prevent photodegradation.
  • Avoid prolonged exposure to moisture (hydrolysis risk at the methanamine group).
  • Stability assays: Monitor via HPLC under varying pH (3–9) and temperatures (4–40°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Approach :

  • Use DFT calculations (e.g., Gaussian 09) to assess bond dissociation energies (BDEs) of C–Br vs. C–F bonds. Bromine (C3) is more reactive in Pd-catalyzed couplings than fluorine (C5) due to lower BDE (~65 kcal/mol vs. ~116 kcal/mol) .
  • Docking studies (AutoDock Vina) can predict steric hindrance effects from the methanamine group on catalyst accessibility .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : If 19^{19}F NMR shows unexpected splitting, consider:

  • Dynamic Effects : Rotameric equilibria in the methanamine group.
  • Impurity Profiling : Trace solvents (e.g., DCM residuals) may split signals. Validate via 2D NMR (COSY, HSQC) .

Q. How does this compound participate in multi-step synthesis for bioactive molecules?

  • Example Pathway :

Boronation : Convert C3-Br to boronic acid using Pd(OAc)2_2/B2_2pin2_2 in THF at 80°C.

Amine Functionalization : Protect the methanamine group with Boc anhydride, then deprotect post-coupling .

  • Yield Optimization : Microwave heating (140°C, 2 min) reduces side-product formation in Suzuki reactions .

Q. What are the safety and toxicity protocols for handling this compound in biological assays?

  • Risk Mitigation :

  • PPE: Nitrile gloves, lab coat, and fume hood for aerosol prevention.
  • Toxicity Screening: Ames test for mutagenicity (prioritize in vitro assays due to regulatory restrictions on in vivo use) .

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